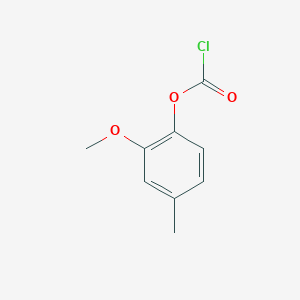

2-Methoxy-4-methylphenyl chloroformate

Description

Structurally, it belongs to the chloroformate family, which are derivatives of chloroformic acid (ClCOOR). Chloroformates are widely used as acylating agents in organic synthesis, particularly for introducing carbonate or carbamate functionalities in pharmaceuticals, agrochemicals, and polymers .

Properties

Molecular Formula |

C9H9ClO3 |

|---|---|

Molecular Weight |

200.62 g/mol |

IUPAC Name |

(2-methoxy-4-methylphenyl) carbonochloridate |

InChI |

InChI=1S/C9H9ClO3/c1-6-3-4-7(13-9(10)11)8(5-6)12-2/h3-5H,1-2H3 |

InChI Key |

PKYAKNTYAMTBNX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)OC(=O)Cl)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxy-4-methylphenyl chloroformate can be synthesized through the reaction of 2-methoxy-4-methylphenol with phosgene (COCl2) in the presence of a base such as pyridine. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of phosgene .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in a controlled environment to ensure safety and efficiency, given the toxic nature of phosgene .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-methylphenyl chloroformate undergoes several types of chemical reactions, including:

Nucleophilic substitution: Reacts with amines to form carbamates.

Esterification: Reacts with alcohols to form carbonates.

Hydrolysis: Reacts with water to form 2-methoxy-4-methylphenol and carbon dioxide.

Common Reagents and Conditions

Amines: For carbamate formation, reactions are typically conducted in the presence of a base to neutralize the hydrochloric acid formed.

Alcohols: For carbonate formation, reactions are also conducted in the presence of a base.

Water: Hydrolysis reactions occur readily in the presence of moisture.

Major Products Formed

Carbamates: Formed from reactions with amines.

Carbonates: Formed from reactions with alcohols.

2-Methoxy-4-methylphenol: Formed from hydrolysis.

Scientific Research Applications

2-Methoxy-4-methylphenyl chloroformate is used in various scientific research applications:

Chemistry: As a reagent for the synthesis of carbamates and carbonates.

Biology: Used in the derivatization of biological molecules for analysis.

Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-methylphenyl chloroformate involves its reactivity as an electrophile. It reacts with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively. The molecular targets are typically the nucleophilic sites on the reacting molecules, and the pathways involve nucleophilic substitution reactions .

Comparison with Similar Compounds

Structural and Physical Properties

The substituents on the phenyl ring significantly influence the physical and chemical properties of aryl chloroformates. Below is a comparative analysis of key chloroformates:

*Inferred values based on substituent effects (methoxy and methyl groups increase molecular weight and density compared to 4-methoxyphenyl).

Key Observations :

- Steric and Electronic Effects : The 2-methoxy and 4-methyl groups in 2-methoxy-4-methylphenyl chloroformate introduce steric hindrance and electron-donating effects. This may reduce electrophilicity at the carbonyl carbon compared to phenyl or methyl chloroformates, slowing solvolysis rates .

- Density and Boiling Point : Aryl chloroformates generally have higher densities (1.14–1.30 g/mL) than alkyl variants due to aromatic ring packing. The methyl group in 2-methoxy-4-methylphenyl likely increases density slightly compared to 4-methoxyphenyl .

Reactivity and Solvolysis Kinetics

Chloroformates undergo solvolysis via a bimolecular nucleophilic substitution (SN2) or associative mechanism, depending on solvent polarity and substituents. Comparative studies using the Grunwald-Winstein equation reveal:

*Inferred from electron-donating substituents (-OCH₃, -CH₃), which stabilize the transition state and reduce electrophilicity .

Key Findings :

- Electron-Donating Groups : Methoxy and methyl groups donate electron density to the phenyl ring, reducing the electrophilicity of the carbonyl carbon. This decreases solvolysis rates compared to unsubstituted phenyl chloroformate .

- Solvent Effects: Polar solvents (e.g., water, ethanol) accelerate solvolysis, but steric hindrance in 2-methoxy-4-methylphenyl may mitigate this effect .

Functional Advantages of 2-Methoxy-4-methylphenyl :

Biological Activity

2-Methoxy-4-methylphenyl chloroformate is a chemical compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C10H11ClO3

- Molecular Weight : 216.65 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to act as an electrophile, which can react with nucleophiles in biological systems. This reactivity allows it to interact with various biomolecules, potentially leading to modulation of enzymatic activities and cellular signaling pathways.

Biological Activities

Research indicates that derivatives of this compound exhibit several biological activities:

- Antimicrobial Activity : Studies have demonstrated that compounds related to this compound possess significant antimicrobial properties against various bacterial and fungal strains. For instance, antimicrobial tests showed inhibition zones indicating effective antimicrobial action against specific pathogens .

- Anticancer Properties : Some derivatives have been explored for their potential anticancer effects. The structure-activity relationship (SAR) studies suggest that modifications in the phenyl ring can enhance cytotoxicity against cancer cell lines .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which can be crucial for therapeutic applications. Enzyme assays have shown varying degrees of inhibition depending on the structural modifications made to the chloroformate .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of derivatives of this compound demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing the compound's potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, derivatives were tested against human prostate cancer cell lines (LNCaP). The results indicated that certain modifications increased cytotoxicity, with IC50 values significantly lower than those of standard treatments.

| Compound | IC50 (µM) |

|---|---|

| Derivative A | 5 |

| Derivative B | 10 |

| Control (DMSO) | >50 |

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of this compound derivatives. For example, adding halogen groups has been shown to increase lipophilicity and improve membrane permeability, leading to enhanced bioactivity .

Q & A

Q. What are the optimized synthesis protocols for 2-methoxy-4-methylphenyl chloroformate, and how can researchers mitigate hazards during synthesis?

Methodology :

- Synthetic Route : React 2-methoxy-4-methylphenol with phosgene (COCl₂) in anhydrous dichloromethane or toluene under nitrogen. A base (e.g., pyridine) is added to scavenge HCl .

- Safety Precautions :

- Monitoring : Track reaction completion via TLC or in situ FTIR for carbonyl chloride (C=O stretch ~1800 cm⁻¹) .

Q. How should this compound be stored to ensure stability and safety?

Q. What are the primary reactivity pathways of this compound in nucleophilic substitutions?

- Reactions :

- Hydrolysis : In aqueous media, decomposes to 2-methoxy-4-methylphenol, CO₂, and HCl. Rate increases at pH > 7 .

Advanced Research Questions

Q. How can derivatization with this compound enhance analytical detection of polar metabolites?

Methodological Approach :

- Derivatization : React with amino acids or carboxylic acids to form volatile esters for GC-MS. Example:

- LC-MS Applications : Derivatize hydroxyl groups to improve ionization efficiency in HR-LC-MS (e.g., for fentanyl analogs) .

- Validation : Use deuterated internal standards to correct for matrix effects .

Q. How do acute toxicity data for chloroformates inform safety protocols for this compound?

Key Data :

- AEGL-3 (Lethality) : For benzyl chloroformate, 4-hr LC₅₀ in rats is 13–18 ppm. Apply similar thresholds for lab exposure limits .

- Contradictions : Note discrepancies in LC₅₀ values across studies (e.g., 15 ppm vs. 25 ppm), likely due to vapor pressure variability. Resolve via species-specific QSAR models .

- Protocols : Implement emergency ventilation at >5 ppm and use air-supplied respirators for prolonged handling .

Q. How can researchers resolve contradictions in toxicity or reactivity data for chloroformates?

Analytical Strategies :

- Meta-Analysis : Compare datasets using Hill equation modeling for concentration-response curves .

- In Silico Tools : Apply computational chemistry (e.g., COSMO-RS) to predict hydrolysis rates and toxicity endpoints .

- Experimental Replication : Standardize test conditions (humidity, temperature) to reduce variability .

Q. What role does this compound play in synthesizing complex natural products?

Case Studies :

- Phorboxazole B Analogs : Used to install carbonate bridges in macrolide scaffolds via Mitsunobu reactions .

- Peptide Synthesis : Acts as a transient protecting group for carboxylates, enabling orthogonal deprotection .

- Optimization : Use <i>in situ</i> generation to minimize storage risks. For example, prepare fresh reagent before coupling steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.